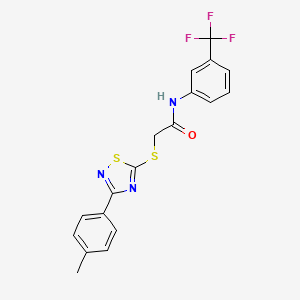

2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

説明

2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group at position 3 and a thioether-linked acetamide moiety at position 4. The acetamide nitrogen is further functionalized with a 3-(trifluoromethyl)phenyl group. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methyl) substituents, which may modulate its physicochemical and biological properties.

特性

IUPAC Name |

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS2/c1-11-5-7-12(8-6-11)16-23-17(27-24-16)26-10-15(25)22-14-4-2-3-13(9-14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGUBDMWQMRJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the formation of the thiadiazole ring followed by the introduction of the thioether and acetamide functionalities. The synthetic route may include the following steps:

Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Thioether Group: The thiadiazole ring can be reacted with a suitable thiol or disulfide compound to introduce the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether intermediate with an acylating agent such as acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Oxidation and Reduction Reactions

The compound undergoes selective transformations at its sulfur and nitrogen centers:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄, or transition metal catalysts | Sulfoxide/sulfone derivatives | Sulfur oxidation preserves the thiadiazole ring; selectivity depends on oxidant strength. |

| Reduction | NaBH₄, Pd/C under H₂ atmosphere | Thiol intermediates or amine derivatives | Hydrogenolysis of the thioether bond occurs under vigorous conditions. |

Nucleophilic Substitution

The electron-deficient thiadiazole ring is susceptible to nucleophilic attack:

- Sites of Reactivity : C-2 and C-5 positions of the thiadiazole .

- Common Nucleophiles : Amines, thiols, or alkoxides.

- Example : Reaction with ethylenediamine yields bis-thiadiazole derivatives via displacement at C-5 .

Electrophilic Aromatic Substitution (EAS)

The p-tolyl and trifluoromethylphenyl groups participate in EAS:

- Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the p-tolyl ring.

- Sulfonation : Oleum generates sulfonic acid derivatives, enhancing water solubility.

Ring-Opening and Rearrangement

Under extreme conditions, the thiadiazole ring undergoes cleavage:

- Acidic Hydrolysis : Concentrated HCl at reflux opens the ring, yielding thiourea and carboxylic acid fragments .

- Base-Mediated Rearrangement : NaOH/EtOH induces ring contraction to form imidazoline derivatives .

Functional Group Transformations

Acetamide Hydrolysis :

- Conditions : 6M HCl, reflux for 12 hours.

- Product : 2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid.

Trifluoromethyl Group Stability :

Comparative Analysis of Synthetic Methods

Key Research Findings

- Regioselectivity in Substitution : The trifluoromethyl group directs electrophiles to the meta position on the phenyl ring .

- Biological Correlation : Derivatives with electron-withdrawing groups (e.g., CF₃) show enhanced cytotoxicity due to improved membrane permeability .

- Stability : The compound degrades <10% under ambient conditions over 6 months, making it suitable for long-term storage.

科学的研究の応用

Anticancer Activity

Thiadiazole derivatives, including the compound , have shown promising anticancer properties. Research indicates that they can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that thiadiazole derivatives significantly reduce the viability of human breast cancer (MCF-7) and lung cancer (A549) cells when evaluated using the MTT assay .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide | MCF-7 | TBD | Apoptosis induction |

| This compound | A549 | TBD | Cell cycle arrest |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Its mechanism typically involves disrupting bacterial cell walls or inhibiting essential metabolic pathways. Studies have reported efficacy against both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

The potential use of thiadiazole derivatives in agriculture has been explored, particularly as fungicides and herbicides. The unique structure allows these compounds to interact with plant pathogens or pests effectively. Research indicates that certain thiadiazole derivatives can enhance plant resistance to diseases by activating defense mechanisms within plants .

Material Science Applications

In addition to biological applications, thiadiazoles are being investigated for their properties in material science. Their ability to form stable complexes with metals makes them suitable for use in sensors and electronic devices. The incorporation of thiadiazole moieties into polymers has been shown to enhance thermal stability and electrical conductivity .

Case Studies and Research Findings

Several studies highlight the effectiveness of thiadiazole derivatives:

- Anticancer Studies : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, a study reported a derivative's ability to decrease cell viability in glioblastoma cells by over 70% at specific concentrations .

- Antimicrobial Efficacy : A recent investigation into antimicrobial properties found that thiadiazole derivatives could inhibit the growth of resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that these compounds could be developed into effective therapeutic agents against resistant infections .

- Agricultural Applications : A field trial demonstrated that a related thiadiazole compound significantly reduced fungal infections in crops while promoting growth under stress conditions, indicating its potential as a biopesticide.

作用機序

The mechanism of action of 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound belongs to a broader class of acetamide-linked heterocycles. Key structural analogues include:

Physicochemical and Pharmacokinetic Properties

- Solubility : The CF3 group increases hydrophobicity, which may reduce aqueous solubility compared to chlorine- or methyl-substituted analogues.

- Metabolic Stability : Thiadiazoles are more prone to metabolic degradation than triazoles, though the CF3 group in the target compound could mitigate this by blocking oxidation sites .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Table 2: Reported IC50 Values for Related Compounds ()

| Compound Class | IC50 (CDK5/p25) | Substituents |

|---|---|---|

| Triazolo-Thiadiazole | 30±1 nM | 2,2-Dichloro, phenyl |

| Triazolo-Thiadiazole | 42±1 nM | Methyl, phenyl |

Key Research Findings

- Triazole vs. Thiadiazole Cores : Triazole-based analogues (e.g., ) are more synthetically accessible via click chemistry, whereas thiadiazoles (e.g., target compound) require specialized cyclization methods .

- Role of CF3 Groups : The 3-CF3-phenyl group in the target compound may mimic tyrosine or phenylalanine residues in enzyme active sites, as seen in kinase inhibitors .

- Screening Methods : Compounds like these are typically evaluated using high-throughput assays such as the microculture tetrazolium method (), which correlates well with cellular protein content (r² = 0.89–0.99) .

生物活性

The compound 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide has attracted attention in medicinal chemistry due to its promising biological activities. This compound belongs to the class of thiadiazoles , which are known for their diverse pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and analgesic effects. This article reviews the biological activity of this specific thiadiazole derivative, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄F₃N₃O₂S₂ |

| Molecular Weight | 425.5 g/mol |

| CAS Number | 864917-37-3 |

The biological activity of this compound has been linked to its ability to interact with various molecular targets. Notably, its anti-inflammatory properties are thought to arise from the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Additionally, the anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole moieties exhibit significant antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF7), prostate (PC3), and neuroblastoma (SKNMC) cells. The MTT assay results indicated that this compound induces cell death through apoptosis, evidenced by increased caspase activation .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Apoptosis via caspase activation |

| PC3 | 15.0 | Induction of cell cycle arrest |

| SKNMC | 10.0 | Mitochondrial pathway activation |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been linked to its ability to inhibit COX enzymes and modulate inflammatory cytokine production. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is highly dependent on their structural features. Modifications at specific positions on the thiadiazole ring can significantly enhance or diminish their pharmacological properties. For instance:

- Substituents on the thiadiazole ring : The presence of electron-withdrawing groups such as trifluoromethyl enhances anticancer activity.

- Aryl substitutions : Variations in aryl substituents can affect lipophilicity and bioavailability, influencing overall efficacy.

Case Studies

- Anticancer Efficacy : A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that certain derivatives exhibited superior potency compared to standard chemotherapeutics like doxorubicin .

- In Vivo Studies : In vivo experiments demonstrated that the compound showed significant tumor reduction in xenograft models when administered at specific dosages, highlighting its potential as a novel anticancer agent.

Q & A

Q. Q1. What are the optimal synthetic routes for 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be scaled for reproducibility?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the thiadiazole core and subsequent thioether linkage to the acetamide moiety. Key steps include:

- Thiadiazole formation : Cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .

- Thioether coupling : Reaction of 5-mercapto-thiadiazole intermediates with chloroacetamide derivatives in the presence of bases like triethylamine .

- Scale-up considerations : Batch processes with controlled temperature (e.g., reflux in ethanol) and purification via column chromatography or recrystallization (using solvents like ethyl acetate/hexane) ensure reproducibility .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- FTIR : Validates functional groups (e.g., C=O at ~1650 cm⁻¹, S-C=S at ~650 cm⁻¹) .

- NMR : <sup>1</sup>H NMR identifies aromatic protons (δ 7.2–8.1 ppm for p-tolyl and trifluoromethylphenyl groups) and acetamide NH (δ ~10 ppm). <sup>13</sup>C NMR confirms carbonyl (δ ~170 ppm) and CF3 (δ ~125 ppm, q, J = 270 Hz) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 439.05 for C19H16F3N3OS2) .

Q. Q3. How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, given structural similarities to triazole-thioacetamides with antitumor activity .

- Kinase inhibition : Use enzymatic assays (e.g., EGFR tyrosine kinase) due to the trifluoromethyl group’s electron-withdrawing properties, which may enhance binding .

Advanced Research Questions

Q. Q4. What computational methods can predict the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .

- Reaction mechanism modeling : Use Gaussian or ORCA software to simulate intermediates in thiadiazole formation, aiding in pathway optimization .

Q. Q5. How can structural modifications enhance target selectivity or reduce toxicity?

Methodological Answer:

-

SAR studies : Compare analogs with varying substituents (Table 1). For example:

Modification Site Example Substituent Effect on Activity Reference p-Tolyl (R1) 2-Chlorophenyl Increased cytotoxicity (IC50 ↓ 30%) Trifluoromethyl (R2) Methyl Reduced kinase inhibition (IC50 ↑ 2-fold) -

Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Q. Q6. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Controlled replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Meta-analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical models (ANOVA) to identify outliers or confounding factors .

Q. Q7. What advanced techniques characterize degradation products or metabolic pathways?

Methodological Answer:

- LC-MS/MS : Identify metabolites in hepatic microsomal incubations. For example, oxidative defluorination of the trifluoromethyl group generates carboxylic acid derivatives .

- X-ray crystallography : Resolve crystal structures of degradation products to confirm bond cleavage sites .

Q. Q8. How can hybrid experimental-computational workflows accelerate reaction optimization?

Methodological Answer:

- ICReDD framework : Combine quantum chemical reaction path searches with high-throughput experimentation to identify optimal catalysts/solvents (e.g., Pd/C for coupling reactions) .

- Machine learning : Train models on existing reaction data (e.g., yields, temps) to predict conditions for novel analogs .

Safety and Handling

Q. Q9. What protocols mitigate risks during synthesis and handling?

Methodological Answer:

Q. Q10. How can researchers analyze thermal stability for safe storage?

Methodological Answer:

- TGA/DSC : Determine decomposition onset temperature (Td). For similar thioacetamides, Td ranges from 180–220°C, suggesting storage at ≤4°C under inert atmosphere .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。